molecular formula C23H22ClN3O4S2 B2772607 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 850915-77-4

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2772607
CAS No.: 850915-77-4
M. Wt: 504.02
InChI Key: JUQFWSPGBHASDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22ClN3O4S2 and its molecular weight is 504.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S2/c1-3-31-16-7-5-15(6-8-16)27-22(29)21-17(10-11-32-21)26-23(27)33-13-20(28)25-18-12-14(24)4-9-19(18)30-2/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQFWSPGBHASDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 5-chloro-2-methoxyphenyl moiety.
  • A thieno[3,2-d]pyrimidin core.
  • An ethoxyphenyl substituent.

These structural components contribute to its biological activity and interactions with various biological targets.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Inhibition of Protein Interactions : It has been shown to selectively inhibit bromodomain-containing proteins (BET), particularly BRD3 and BRD4, which are involved in transcriptional regulation. This inhibition can affect cancer cell proliferation and survival pathways .
  • Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, although further investigation is needed to confirm these effects and determine the specific mechanisms involved.

Table 1: Summary of Biological Assays Conducted with this compound

Assay TypeResultReference
Cell Viability Significant reduction in viability in cancer cell lines
Apoptosis Induction Increased rates of apoptosis in treated cells
Bromodomain Binding High selectivity for BRD3-BDII over BRD4-BDI
Antimicrobial Activity Moderate activity against specific bacteria

Case Studies

  • Case Study on Cancer Cell Lines : In a study involving various cancer cell lines (e.g., leukemia and breast cancer), treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The compound was noted to enhance the efficacy of existing chemotherapeutics when used in combination therapies .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of the compound against common bacterial strains. Results indicated a moderate inhibitory effect on growth, suggesting potential as an antimicrobial agent; however, specific mechanisms remain to be elucidated .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. For instance, thieno[3,2-d]pyrimidines have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
  • Antimicrobial Properties :
    • The structural components of this compound suggest potential antimicrobial activity. Similar thieno derivatives have shown effectiveness against various bacterial strains, indicating that modifications in the thieno structure can enhance antimicrobial efficacy .
  • Inhibition of Enzymatic Activity :
    • The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, thieno derivatives have been reported to inhibit enzymes related to inflammation and cancer metastasis . This inhibition can be crucial for developing treatments for inflammatory diseases and cancer.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications in the substituents significantly affected their cytotoxicity against cancer cell lines. The introduction of a chloro group at the phenyl ring enhanced the compound's ability to induce apoptosis in cancer cells .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial properties of various thieno derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures to this compound exhibited notable antibacterial activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?

  • Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Cyclization of thiophene derivatives with urea analogs to form the thieno[3,2-d]pyrimidin-4-one core .
  • Step 2 : Thioacetylation via nucleophilic substitution using mercaptoacetamide derivatives under basic conditions (e.g., triethylamine in DMF) .
  • Step 3 : Final coupling of the thioacetamide moiety with the substituted phenyl group using coupling agents like EDCI/HOBt .
  • Optimization : Monitor intermediates via TLC/HPLC to ensure purity (>95%) and adjust solvent polarity (e.g., DCM to DMF) to improve yields .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Answer : Use a combination of:

  • NMR : Confirm substituent positions (e.g., methoxy at C2, ethoxy at para-phenyl) and hydrogen bonding patterns .
  • Mass Spectrometry : Validate molecular weight (e.g., expected [M+H]+ at ~530–550 Da range) and detect impurities .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the 4-oxo group) .

Q. What solubility challenges are associated with this compound, and how can they be addressed in biological assays?

  • Answer : The compound is poorly soluble in aqueous buffers due to its hydrophobic thienopyrimidine core. Strategies include:

  • Use of co-solvents (e.g., DMSO ≤1% v/v) with sonication .
  • Formulation with cyclodextrins or lipid-based carriers for in vitro assays .

Advanced Research Questions

Q. How does the compound interact with enzymatic targets (e.g., kinases or proteases), and what experimental designs validate these interactions?

  • Answer :

  • Molecular Docking : Model binding affinity to ATP-binding pockets (e.g., kinase inhibition) using AutoDock Vina with PDB structures (e.g., 3TKY for EGFR) .
  • Enzyme Assays : Measure IC50 via fluorescence-based kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (1 nM–10 µM) .
  • Contradictions : Note that substituents like the 4-ethoxyphenyl group may enhance selectivity but reduce potency compared to nitro-substituted analogs .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Answer :

  • Modular Synthesis : Replace the 5-chloro-2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess activity shifts .
  • Data Correlation : Use regression analysis to link logP values (calculated via ChemDraw) with cytotoxicity (e.g., CC50 in HeLa cells) .
  • Key Finding : Ethoxy groups at the para position improve metabolic stability but may reduce aqueous solubility .

Q. How can researchers resolve contradictions in reported biological activity data across similar thienopyrimidine derivatives?

  • Answer :

  • Meta-Analysis : Compare datasets from kinase inhibition studies (e.g., IC50 ranges in JAK2 vs. CDK2) to identify assay-specific variability .
  • Control Experiments : Replicate studies with standardized protocols (e.g., fixed ATP concentrations) to isolate compound-specific effects .

Q. What are the compound’s stability profiles under physiological conditions, and how are degradation products characterized?

  • Answer :

  • Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Degradation Pathways : Hydrolysis of the acetamide bond or oxidation of the thioether group may occur, producing sulfoxide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.